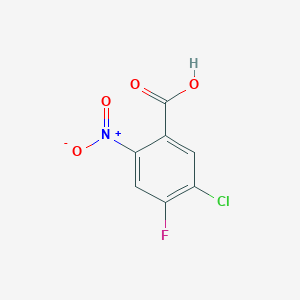![molecular formula C13H12N2O4 B6153794 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1532248-43-3](/img/new.no-structure.jpg)
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound that features a 1,3,4-oxadiazole ring, a benzoic acid moiety, and an oxolane (tetrahydrofuran) ring. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives, including 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid, often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control of reaction parameters and improved safety . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and biological activities.
1,2,3-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in energetic materials.
Uniqueness
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the presence of the oxolane ring, which imparts additional chemical stability and potential biological activity. The combination of the 1,3,4-oxadiazole ring with the benzoic acid and oxolane moieties makes this compound particularly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
1532248-43-3 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



